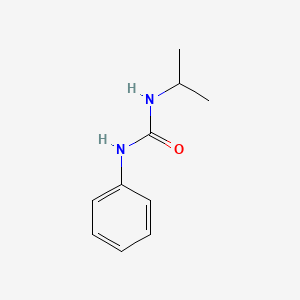
1-Isopropyl-3-phenylurea
Vue d'ensemble
Description
1-Isopropyl-3-phenylurea is a compound with the molecular formula C10H14N2O . It has a molecular weight of 178.23 g/mol . The IUPAC name for this compound is 1-phenyl-3-propan-2-ylurea .
Synthesis Analysis
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas, which could potentially be applied to 1-Isopropyl-3-phenylurea. This method involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent .Molecular Structure Analysis
The InChI string for 1-Isopropyl-3-phenylurea isInChI=1S/C10H14N2O/c1-8(2)11-10(13)12-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,11,12,13) . The Canonical SMILES is CC(C)NC(=O)NC1=CC=CC=C1 . Physical And Chemical Properties Analysis
1-Isopropyl-3-phenylurea is a solid . The computed properties include a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 2 . The Topological Polar Surface Area is 41.1 Ų . The exact mass and monoisotopic mass are both 178.110613074 g/mol .Applications De Recherche Scientifique
Agricultural Herbicide
1-Isopropyl-3-phenylurea is structurally related to phenylurea herbicides, which are extensively used for weed control in various crops. Its application in agriculture could be explored for pre- or post-emergence weed management, particularly in cotton, fruit, and cereal production .
Environmental Impact Studies
Due to its similarity to other phenylurea herbicides, 1-Isopropyl-3-phenylurea could be used in environmental studies to understand the degradation pathways and the impact of such compounds on groundwater and soil quality .
Microbial Degradation Research
Research into the microbial degradation of phenylurea herbicides can be extended to include 1-Isopropyl-3-phenylurea. This would involve studying the microorganisms that metabolize this compound and the conditions that affect its degradation in soil .
Water Solubility and Soil Mobility Analysis
The compound’s high water solubility and low soil sorption characteristics make it an interesting subject for studies on the mobility of chemicals in soil and their potential to contaminate water sources .
Development of Analytical Methods
Developing analytical methods for detecting 1-Isopropyl-3-phenylurea in environmental samples is crucial. This can aid in monitoring its presence and concentration in agricultural fields post-application .
Synthesis and Chemical Properties Exploration
Comparative Studies with Related Compounds
Comparative studies can be conducted to evaluate the efficacy and safety profile of 1-Isopropyl-3-phenylurea against other phenylurea herbicides. This can help in identifying its advantages or disadvantages in practical applications .
Potential Use in Non-Agricultural Settings
Investigating the use of 1-Isopropyl-3-phenylurea in non-agricultural settings, such as urban weed control or as an algicide in antifouling paints, could be another area of application, considering the uses of related compounds .
Mécanisme D'action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers , and as such, its specific targets within biological systems are still under investigation.
Mode of Action
It is known that n-substituted ureas, which include 1-isopropyl-3-phenylurea, are synthesized through the nucleophilic addition of amines to potassium isocyanate . This reaction involves the formation of a reactive isocyanic acid, followed by a nucleophilic attack of the amine, resulting in the formation of the corresponding N-substituted urea .
Propriétés
IUPAC Name |
1-phenyl-3-propan-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8(2)11-10(13)12-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBUQXSYGPGEGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074744 | |
| Record name | Urea, N-(1-methylethyl)-N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-3-phenylurea | |
CAS RN |
19895-44-4 | |
| Record name | Urea, N-(1-methylethyl)-N'-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019895444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N-(1-methylethyl)-N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-3-(propan-2-yl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UREA, N-(1-METHYLETHYL)-N'-PHENYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1675C5R46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

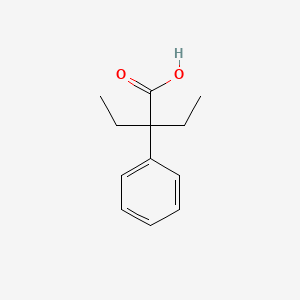


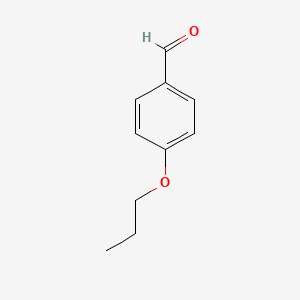
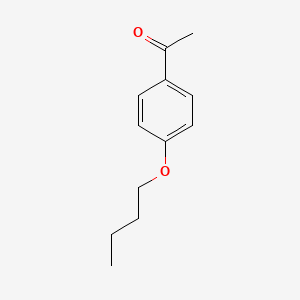

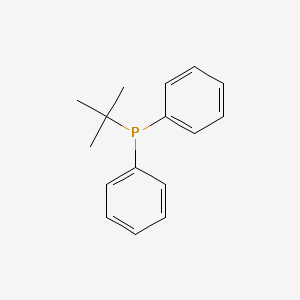



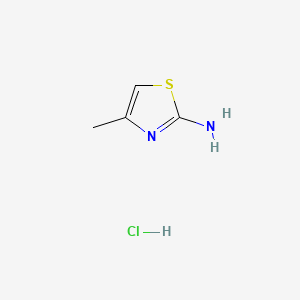
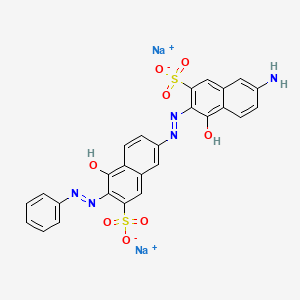

![4-[(Aminocarbonyl)amino]benzoic acid](/img/structure/B1265840.png)